molecular formula C16H18N2O2 B6246723 1-benzyl-3-[(4-methoxyphenyl)methyl]urea CAS No. 188911-54-8

1-benzyl-3-[(4-methoxyphenyl)methyl]urea

Cat. No.: B6246723
CAS No.: 188911-54-8
M. Wt: 270.3
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Description

1-Benzyl-3-[(4-methoxyphenyl)methyl]urea is a synthetic urea derivative with the molecular formula C 16 H 18 N 2 O 2 and a molecular weight of 270.33 g/mol . This compound, identified by CAS Registry Number 188911-54-8, features a flexible N-aryl-N'-benzylurea scaffold that is of significant interest in medicinal chemistry and anticancer drug discovery . Urea derivatives are recognized as privileged pharmacophores in drug design due to their ability to act as both hydrogen bond donors and acceptors, facilitating key interactions with biological targets . This compound serves as a valuable chemical intermediate and core structure for designing novel bioactive molecules. Its structural framework is closely related to derivatives that have demonstrated excellent antiproliferative activities against various human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) in scientific studies . Researchers utilize this and similar N-aryl-N'-benzylurea scaffolds to explore structure-activity relationships (SAR) and develop multi-target inhibitors for oncology research . Product Use Statement: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

CAS No.

188911-54-8

Molecular Formula

C16H18N2O2

Molecular Weight

270.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(4-methoxyphenyl)methyl]urea typically involves the reaction of benzylamine with 4-methoxybenzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of 1-benzyl-3-[(4-methoxyphenyl)methyl]urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(4-methoxyphenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

1-benzyl-3-[(4-methoxyphenyl)methyl]urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Urea derivatives vary significantly in biological activity and physicochemical properties based on substituent groups. Key structural analogs include:

Compound Substituents Molecular Formula Key Properties/Activities Reference
1-Benzyl-3-[(4-fluorophenyl)methyl]urea Fluorophenylmethyl C₁₅H₁₅FN₂O₂ Antiproliferative activity (90% synthesis yield)
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea Ethylphenyl, hydroxyphenyl C₁₅H₁₆N₂O₂ High purity (99.7% HPLC); potential solubility enhancer
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea Chlorophenyl, methoxy C₁₅H₁₅ClN₂O₂ Elevated pKa (12.75); lipophilic
1-Benzyl-3-(4-ethyl-benzoyl)urea Ethylbenzoyl C₁₇H₁₈N₂O₂ Anticancer candidate; optimized via reflux synthesis
1-[2-(Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonylphenyl C₁₉H₁₇N₃O₃ Dual functional groups for receptor targeting

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound improves solubility compared to chloro or fluoro substituents, which increase lipophilicity but may reduce bioavailability .
  • Biological Activity : Substituents like ethylbenzoyl () or pyrrole-carbonylphenyl () confer distinct activities (e.g., anticancer vs. enzyme modulation). The target compound’s methoxyphenyl group may balance solubility and target engagement.
Physicochemical and Pharmacokinetic Properties
  • Solubility : Methoxy-substituted ureas (e.g., target compound) exhibit higher aqueous solubility than chlorophenyl or fluorophenyl analogs due to polarity .
  • pKa and Bioavailability : The target compound’s pKa is unlisted, but analogs like 1-benzyl-3-(4-chlorophenyl)-1-methoxyurea have pKa ~12.75, suggesting moderate ionization at physiological pH .
  • Molecular Weight : The target (270.33 Da) falls within drug-like space, whereas larger analogs (e.g., 355.4 Da in ) may face permeability issues .

Q & A

Q. What controls are critical for validating target engagement in cellular assays?

  • Essential Controls :
  • Negative : Untreated cells + vehicle (DMSO ≤0.1%).
  • Positive : Known inhibitors (e.g., staurosporine for apoptosis).
  • Orthogonal Assays : Combine Western blot (target protein downregulation) with fluorescence polarization (direct binding) .

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